molecular formula C17H22ClNO3 B14417083 4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate CAS No. 84971-55-1

4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate

Katalognummer: B14417083
CAS-Nummer: 84971-55-1
Molekulargewicht: 323.8 g/mol
InChI-Schlüssel: TVOJOKDKGUTBEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorobutynyl group and an ethoxy-diethylphenyl carbamate moiety, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate typically involves the reaction of 4-chlorobut-2-yn-1-ol with 4-ethoxy-3,5-diethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorobutynyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-dimethylphenyl)carbamate
  • 4-Chlorobut-2-yn-1-yl (3,5-dimethoxyphenyl)carbamate

Uniqueness

4-Chlorobut-2-yn-1-yl (4-ethoxy-3,5-diethylphenyl)carbamate is unique due to its specific structural features, such as the ethoxy-diethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

84971-55-1

Molekularformel

C17H22ClNO3

Molekulargewicht

323.8 g/mol

IUPAC-Name

4-chlorobut-2-ynyl N-(4-ethoxy-3,5-diethylphenyl)carbamate

InChI

InChI=1S/C17H22ClNO3/c1-4-13-11-15(12-14(5-2)16(13)21-6-3)19-17(20)22-10-8-7-9-18/h11-12H,4-6,9-10H2,1-3H3,(H,19,20)

InChI-Schlüssel

TVOJOKDKGUTBEG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CC(=C1OCC)CC)NC(=O)OCC#CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.